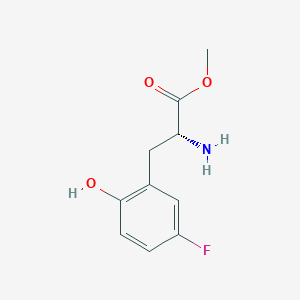
Methyl(R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an amino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (fluorine and hydroxyl groups) is synthesized through electrophilic aromatic substitution reactions.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, often using amine precursors.
Esterification: The ester group is formed through esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride can be compared with other similar compounds:
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound also targets microtubules but has a different structural framework.
Similar Compounds
- Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Paclitaxel
- Colchicine
- Vinca Alkaloids
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)8(12)5-6-4-7(11)2-3-9(6)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
QSWMIKWOVVTNTR-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=CC(=C1)F)O)N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















